l-Atabrine dihydrochloride, the levorotatory (-)-enantiomer of the well-known 9-aminoacridine derivative quinacrine, is a highly specialized chiral reagent. While racemic quinacrine is globally recognized as an antimalarial, anthelmintic, and non-specific phospholipase A2 (PLA2) inhibitor, the isolated l-Atabrine enantiomer is critical for procurement in advanced pharmacological and chemoinformatics workflows where stereoselectivity dictates target engagement [1]. Exhibiting distinct binding kinetics in the DNA minor groove and differential activity profiles against prion protein (PrPSc) accumulation and p53 activation compared to its dextrorotatory counterpart, l-Atabrine is the required material for resolving enantiomer-specific mechanisms of action[2]. Its high aqueous solubility as a dihydrochloride salt ensures immediate processability in cell culture media, biophysical assays, and chiral pharmacokinetic modeling .
Substituting standard racemic quinacrine dihydrochloride for enantiopure l-Atabrine introduces severe reproducibility risks in target-specific assays. While the racemate is sufficient for basic antimalarial screening—where both enantiomers display equivalent efficacy—it fails in nucleic acid binding and neurodegenerative disease models [1]. The racemic mixture masks the approximately 3-fold higher DNA binding affinity of the (-)-enantiomer and dilutes the stereospecific antiprion dynamics where the opposite (S)-enantiomer is dominant [2]. For buyers sourcing compounds for p53 induction, NF-κB inhibition, or stereoselective pharmacokinetics, failing to procure the specific l-Atabrine enantiomer results in confounded data, sub-optimal target affinity, and the inability to establish precise structure-activity relationships (SAR) [3].
In biophysical binding assays utilizing synthetic polynucleotides, l-Atabrine (the (-)-enantiomer) demonstrates a substantially higher binding affinity compared to the (+)-enantiomer. Specifically, the binding constant for (-)-quinacrine to poly(dG-dC)·poly(dG-dC) is approximately 3 times higher than that of (+)-quinacrine [1].
| Evidence Dimension | DNA binding constant to poly(dG-dC) |
| Target Compound Data | l-Atabrine ((-)-quinacrine) |
| Comparator Or Baseline | (+)-quinacrine |
| Quantified Difference | ~3-fold higher binding affinity for the (-)-enantiomer |
| Conditions | Equilibrium dialysis and CD spectroscopy with synthetic polynucleotides |
Procurement of l-Atabrine is essential for maximizing intercalative interactions in DNA-binding assays and nucleic acid fluorescence tracking.
When evaluated for the inhibition of pathogenic prion protein (PrPSc) formation in scrapie-infected neuroblastoma (ScN2a) cells, quinacrine exhibits strict stereoselectivity. While the (S)-enantiomer demonstrates superior antiprion activity, l-Atabrine ((R)-quinacrine) is significantly less active, establishing it as the definitive low-activity stereoisomer [1].
| Evidence Dimension | Inhibition of PrPSc formation |
| Target Compound Data | l-Atabrine ((R)-quinacrine) |
| Comparator Or Baseline | (S)-quinacrine |
| Quantified Difference | l-Atabrine is significantly less active in prion clearance |
| Conditions | Scrapie-infected neuroblastoma (ScN2a) cell assays |
l-Atabrine is the mandatory stereospecific control compound for validating that anti-prion activity in acridine derivatives is structurally specific rather than a result of general cytotoxicity.
Computational modeling and in vitro assays reveal that the R-enantiomer of quinacrine (l-Atabrine) possesses a 7% better fitness score for binding within the DNA minor groove compared to the S-enantiomer. This superior structural fit translates directly into enhanced biological activity, making l-Atabrine a proportionally better inducer of p53 and inhibitor of NF-κB, resulting in greater cytotoxicity in tumor models [1].
| Evidence Dimension | DNA minor groove binding fitness and p53 induction |
| Target Compound Data | l-Atabrine ((R)-quinacrine) |
| Comparator Or Baseline | (S)-quinacrine |
| Quantified Difference | 7% better minor groove fitness score and proportionally greater p53 induction/cytotoxicity |
| Conditions | Tumor cell lines and in silico minor groove docking models |
Buyers targeting wild-type TP53 reactivation in oncology models should select l-Atabrine to maximize target engagement and downstream NF-κB inhibition.
Unlike its differential activity in DNA binding and prion clearance, l-Atabrine shows no stereoselectivity in its antimalarial efficacy. In vitro studies demonstrate that both enantiomers of quinacrine, as well as the racemic form, possess equal activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [1].
| Evidence Dimension | In vitro antimalarial activity |
| Target Compound Data | l-Atabrine |
| Comparator Or Baseline | Racemic quinacrine and (+)-quinacrine |
| Quantified Difference | Equal efficacy across all forms (no stereoselectivity) |
| Conditions | In vitro cultures of chloroquine-sensitive and -resistant P. falciparum |
Guarantees that l-Atabrine can be used as a direct substitute for the racemate in baseline antimalarial assays without loss of potency, while preserving stereopurity for off-target profiling.
Due to its ~3-fold higher binding affinity for poly(dG-dC) compared to the (+)-enantiomer, l-Atabrine is the optimal choice for biophysical assays and structural biology studies requiring maximum intercalative interaction within the DNA minor groove [1].
As the definitively less active enantiomer for PrPSc inhibition, l-Atabrine serves as an essential stereospecific negative control. It allows researchers to validate that the efficacy of novel 9-aminoacridine libraries is driven by specific target engagement rather than generic cellular toxicity[2].
Leveraging its superior minor groove fitness, l-Atabrine is prioritized for oncology research focused on inducing nucleolar stress, activating wild-type TP53, and inhibiting NF-κB in treatment-refractory cancer cell lines, such as squamous cell carcinoma and ovarian cancer[3].
l-Atabrine is utilized as an enantiopure reference standard in chiral chromatography and mass spectrometry to map the stereoselective metabolism, tissue distribution, and P-glycoprotein (P-gp) efflux kinetics of acridine-based therapeutics, ensuring accurate baseline modeling independent of antimalarial activity variations [4].